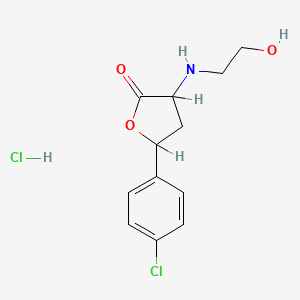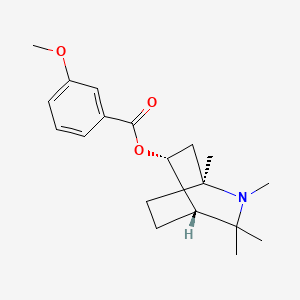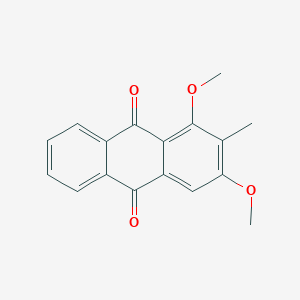
N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that integrates a piperidine ring, a quinoline moiety, and an anthraniloyloxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves a multi-step process. One common method starts with the preparation of 7-chloro-4-quinoline, which is then reacted with anthranilic acid to form an intermediate. This intermediate undergoes further reactions with benzyl piperidine and acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide: Structurally similar but lacks the quinoline moiety.
4-Benzylpiperidine: Contains the piperidine ring but lacks the quinoline and anthraniloyloxyacetate groups.
Uniqueness
N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the quinoline moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
CAS No. |
86518-52-7 |
|---|---|
Molecular Formula |
C30H28ClN3O4 |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
[2-(1-benzylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C30H28ClN3O4/c31-22-10-11-24-27(12-15-32-28(24)18-22)33-26-9-5-4-8-25(26)30(36)37-20-29(35)38-23-13-16-34(17-14-23)19-21-6-2-1-3-7-21/h1-12,15,18,23H,13-14,16-17,19-20H2,(H,32,33) |
InChI Key |
KXLCKJVXPSXCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


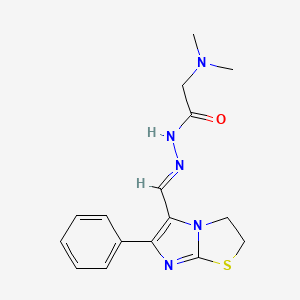
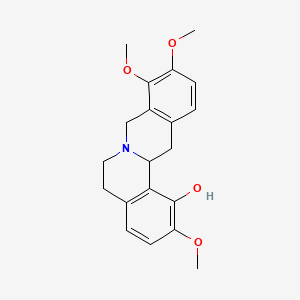
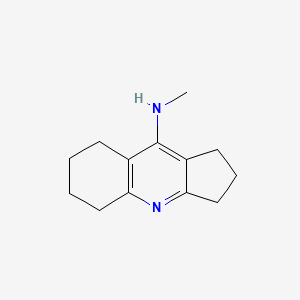
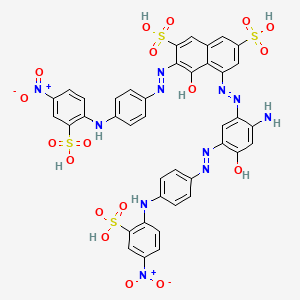
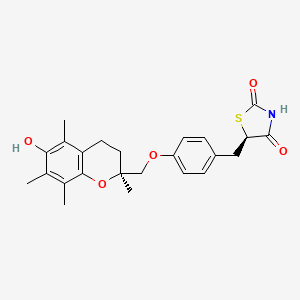

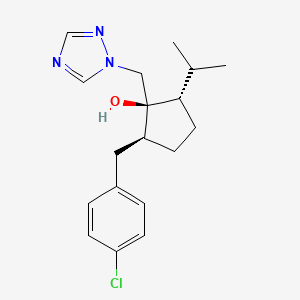
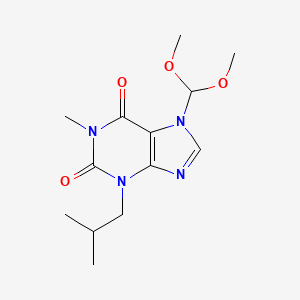
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
